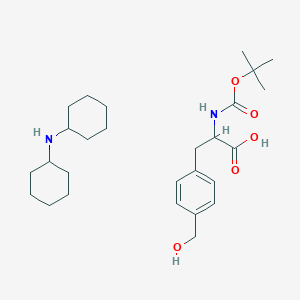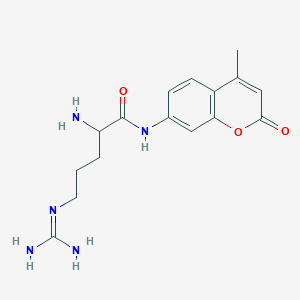
L-Arg-7-Amino-4-Methylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arg-7-Amino-4-Methylcoumarin is a compound that combines the amino acid L-arginine with 7-amino-4-methylcoumarin. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-methylcoumarin typically involves a three-step process starting from m-aminophenol. The steps include acylation with methoxycarbonyl chloride, condensation with acetoacetic ester in sulfuric acid, and subsequent heating with concentrated alkali to yield 7-amino-4-methylcoumarin . For L-Arg-7-Amino-4-Methylcoumarin, the coupling of L-arginine to 7-amino-4-methylcoumarin can be achieved through standard peptide coupling reactions using reagents like carbodiimides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis of 7-amino-4-methylcoumarin followed by peptide coupling with L-arginine under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
L-Arg-7-Amino-4-Methylcoumarin can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the coumarin ring.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield a variety of functionalized coumarin compounds .
科学研究应用
L-Arg-7-Amino-4-Methylcoumarin has several applications in scientific research:
Fluorescent Probes: Used in the detection of proteolytic enzyme activity and protein-protein interactions.
Biochemical Assays: Serves as a substrate in enzyme kinetics studies and receptor binding assays.
Medical Research: Investigated for its potential as an antitubercular agent due to its ability to attack the cell wall of Mycobacterium tuberculosis.
Industrial Applications: Utilized in the development of fluorescent dyes and sensors for various analytical purposes.
作用机制
The mechanism of action of L-Arg-7-Amino-4-Methylcoumarin involves its interaction with proteins and other biomolecules. The L-arginine moiety binds to amino acid residues on proteins, while the 4-methylcoumarin moiety can bind to nucleic acids . This dual binding capability allows the compound to act as a fluorescent probe, facilitating the study of molecular interactions and enzyme activities.
相似化合物的比较
Similar Compounds
7-Amino-4-Methylcoumarin: A parent compound used in various fluorescent applications.
Z-L-Arginine-4-Methyl-7-Coumarinylamide Hydrochloride: A derivative used in similar biochemical assays.
L-Leucine-7-Amido-4-Methylcoumarin: Another fluorogenic substrate used in enzyme activity studies.
Uniqueness
L-Arg-7-Amino-4-Methylcoumarin is unique due to its combination of L-arginine and 7-amino-4-methylcoumarin, providing both fluorescent properties and the ability to interact with proteins and nucleic acids. This makes it particularly valuable in studies involving protein-protein interactions and enzyme kinetics .
属性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPDAOJXSYJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
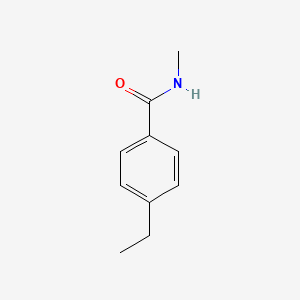
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)

![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
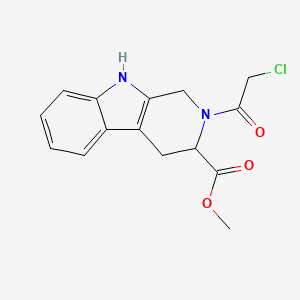

![Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate](/img/structure/B12321027.png)
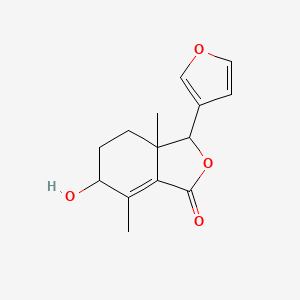
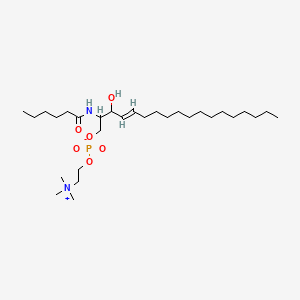
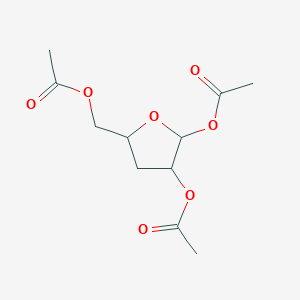
![2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321041.png)
